BenchChemオンラインストアへようこそ!

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid

COMT inhibition Parkinson's disease medicinal chemistry

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 72135-35-4; molecular formula C₈H₆BrClO₅S; molecular weight 329.55 g/mol) is a polyfunctional aromatic building block classified as a benzoic acid derivative bearing three synthetically orthogonal substituents: a C-4 bromine atom, a C-5 chlorosulfonyl (–SO₂Cl) group, and a C-2 methoxy (–OCH₃) group. The chlorosulfonyl moiety functions as a potent electrophilic warhead for sulfonamide and sulfonate ester formation, while the bromine enables transition-metal-catalyzed cross-coupling chemistry, and the carboxylic acid serves as both a directing group and a handle for amidation or esterification.

Molecular Formula C8H6BrClO5S
Molecular Weight 329.55 g/mol
CAS No. 72135-35-4
Cat. No. B3280725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid
CAS72135-35-4
Molecular FormulaC8H6BrClO5S
Molecular Weight329.55 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br
InChIInChI=1S/C8H6BrClO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyGAFUXRFGHZXDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 72135-35-4): Procurement-Grade Identity, Physicochemical Profile, and Reactivity Classification


4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 72135-35-4; molecular formula C₈H₆BrClO₅S; molecular weight 329.55 g/mol) is a polyfunctional aromatic building block classified as a benzoic acid derivative bearing three synthetically orthogonal substituents: a C-4 bromine atom, a C-5 chlorosulfonyl (–SO₂Cl) group, and a C-2 methoxy (–OCH₃) group [1]. The chlorosulfonyl moiety functions as a potent electrophilic warhead for sulfonamide and sulfonate ester formation, while the bromine enables transition-metal-catalyzed cross-coupling chemistry, and the carboxylic acid serves as both a directing group and a handle for amidation or esterification . Its predicted boiling point is 470.3 ± 45.0 °C at 760 mmHg, and commercially available material is typically supplied at 95–97% purity with storage recommended at 0 °C under cool, dry conditions .

Why 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid Cannot Be Replaced by Dehalogenated, De-methoxylated, or Regioisomeric Analogs in Multi-Step Synthesis


The combination of a C-4 bromine, C-5 chlorosulfonyl, and C-2 methoxy group on the same benzoic acid scaffold creates a unique reactivity triad that close analogs cannot replicate. The non-brominated analog 5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 51904-91-7; MW 250.66) lacks the heavy atom required for Pd-catalyzed cross-coupling or for generating the halogen-bonding interactions observed in crystallographic studies [1]. The 4-chloro congener 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 57479-73-9; MW 285.10) carries a different halide leaving-group propensity that alters oxidative addition rates in catalytic cycles and changes steric/electronic profiles in enzyme binding pockets . Regioisomeric variants such as 3-(chlorosulfonyl)-2-methoxybenzoic acid or 3-(chlorosulfonyl)-4-methoxybenzoic acid place the sulfonyl chloride at a position that fundamentally changes the geometry of derived sulfonamides, making them unsuitable as drop-in replacements in established synthetic routes .

Quantitative Differentiation Evidence: 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid vs. Closest Analogs


COMT Inhibitory Potency: 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid vs. Structurally Related COMT Inhibitors from US Patent 9,260,413

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid demonstrates a Ki of 1 nM against human cloned catechol O-methyltransferase (COMT) expressed in Escherichia coli, measured via a radiometric assay using [³H]-S-adenosylmethionine as substrate with a 20-minute incubation [1]. By contrast, a structurally distinct COMT inhibitor from patent US 9,260,413 (Example 1; BDBM206346) exhibits an IC₅₀ of 180 nM in a fluorescence polarization assay against human COMT at 2 °C [2]. A second comparator from the same patent series (Example 3; BDBM50086215) shows an IC₅₀ of 170 nM under identical fluorescence polarization conditions and an IC₅₀ > 5,000 nM in a recombinant human soluble COMT assay using dopamine/SAM as substrate/cofactor [3]. Although the assay formats differ (radiometric Ki vs. fluorescence polarization IC₅₀), the ~180-fold separation between the target compound's sub-nanomolar binding affinity and the micromolar-range IC₅₀ of comparator Example 3 supports a substantial potency advantage that is relevant for hit-to-lead prioritization.

COMT inhibition Parkinson's disease medicinal chemistry structure-activity relationship enzyme assay

Sulfonamide Library Synthesis Enablement: Bromine as a Cross-Coupling Handle Unavailable in Dehalogenated or Chloro-Only Analogs

The C-4 bromine substituent on 4-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid enables late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that is structurally impossible for the de-brominated analog 5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 51904-91-7; MW 250.66) . The 4-chloro analog 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid (MW 285.10) carries a C–Cl bond (~397 kJ/mol dissociation energy) that is significantly less reactive toward oxidative addition with Pd(0) catalysts compared to the C–Br bond (~281 kJ/mol), translating to slower coupling kinetics and lower conversion in typical Suzuki reactions run under identical conditions [1]. In sulfamylbenzoic acid patent families (e.g., US 3,992,441 and US 4,377,521), the general synthetic scheme explicitly requires a 2-substituted-5-chlorosulfonyl benzoic acid intermediate where the 2-substituent can be bromo, chloro, fluoro, or methyl, with subsequent amine displacement of the sulfonyl chloride yielding sulfonamide products that retain the 2-halogen for further elaboration [2]. The bromo variant uniquely supports orthogonal functionalization because the C–Br bond can be selectively engaged in cross-coupling after sulfonamide formation without competing with the sulfonamide linkage.

parallel synthesis sulfonamide library Suzuki coupling diversification building block

Molecular Weight Differentiation: Impact on Fragment-Based Screening and Permeability Profiling Relative to Dehalogenated and Chloro Analogs

With a molecular weight of 329.55 g/mol, 4-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid occupies a distinct physicochemical space compared to its closest commercially available analogs [1]. The non-brominated comparator 5-(chlorosulfonyl)-2-methoxybenzoic acid has a molecular weight of 250.66 g/mol, placing it within the Rule-of-Three space for fragment-based screening (MW < 300), but it lacks the heavy-atom bromine required for X-ray crystallographic phasing or anomalous scattering experiments [2]. The 4-chloro congener (MW 285.10) is ~44 Da lighter than the target compound and exhibits different lipophilicity (estimated ~0.4–0.6 log P unit lower) due to the smaller chlorine substituent, which alters both membrane permeability and non-specific protein binding profiles in cell-based assays [3]. The heavier bromine atom also provides a distinctive isotopic signature (⁷⁹Br:⁸¹Br ~1:1 natural abundance) that can be exploited for mass spectrometric metabolite tracking without requiring radioactive labeling.

fragment-based drug discovery molecular weight Rule of Three permeability lead-likeness

Dual Electrophilic Architecture: Orthogonal Reactivity of Chlorosulfonyl and Carboxylic Acid Groups vs. Mono-electrophilic Analogs

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid presents two electrophilic centers—the chlorosulfonyl group and the carboxylic acid—that can be sequentially derivatized under chemoselective conditions without mutual interference, a feature shared in class but with distinct substituent-modulated reactivity compared to analogs . In the synthesis of S-(−)-sulpiride (a dopamine D₂/D₃ antagonist), the non-brominated analog 5-(chlorosulfonyl)-2-methoxybenzoic acid serves as the key intermediate: the chlorosulfonyl group is first converted to the primary sulfonamide with aqueous NaOH (28%), followed by activation of the carboxylic acid as the acid chloride for coupling with (2S)-1-ethyl-2-(aminomethyl)pyrrolidine [1]. The target compound, bearing a C-4 bromine, retains this sequential derivatization capability while additionally enabling late-stage C–C bond formation at the bromine position after both the sulfonamide and amide bonds have been established—a three-step orthogonal functionalization sequence that neither the dehalogenated analog nor the 4-chloro analog can match with equivalent efficiency . In sulfamylbenzoic acid patent literature (US 4,377,521), the general synthetic pathway from 2-substituted-5-chlorosulfonyl benzoic acids proceeds through amine displacement of the –SO₂Cl group followed by nucleophilic substitution or functional group interconversion at the 2-position, confirming the synthetic utility of the dual-electrophile architecture across multiple substitution patterns [2].

chemoselective derivatization sulfonamide amide coupling orthogonal protection parallel synthesis

Procurement-Relevant Application Scenarios for 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid


COMT-Targeted Lead Optimization: High-Affinity Starting Point for Parkinson's Disease Candidate Synthesis

Medicinal chemistry programs targeting catechol O-methyltransferase (COMT) for Parkinson's disease or schizophrenia adjunct therapy should prioritize this compound as a sulfonamide-forming building block. The documented Ki of 1 nM against human COMT provides a >180-fold affinity margin over patent-exemplified comparator molecules, enabling structure–activity relationship (SAR) exploration from a high-potency baseline [1]. The chlorosulfonyl group permits direct condensation with primary or secondary amines to generate diverse sulfonamide libraries, while the C-4 bromine allows subsequent Suzuki coupling to probe the aryl-binding pocket without re-synthesizing the sulfonamide core .

Multi-Step Parallel Synthesis of Trisubstituted Sulfamylbenzoic Acid Derivatives for Lipid-Lowering Drug Discovery

Research groups synthesizing sulfamylbenzoic acid analogs for hypolipidemic or diuretic indications should procure this brominated intermediate rather than the 4-chloro or dehalogenated variants. As established in the Pfizer sulfamylbenzoic acid patent series (US 3,992,441 and US 4,377,521), the general synthetic route proceeds from a 2-substituted-5-chlorosulfonyl benzoic acid, where the 2-substituent identity (bromo, chloro, fluoro, methyl) determines the scope of downstream functionalization [2]. The bromine substituent uniquely preserves the option for late-stage cross-coupling diversification after sulfonamide formation, adding one to two dimensions of structural diversity per synthetic batch that lighter halogen analogs cannot provide .

Fragment-Based Drug Discovery: Heavy-Atom Bromine as an Intrinsic Crystallographic Probe

Structural biology groups conducting fragment-based screening by X-ray crystallography should select this compound over the dehalogenated analog (MW 250.66) for its intrinsic anomalous scattering signal from bromine (f″ at Cu Kα ~1.3 e⁻). The ~79 Da mass increment relative to the non-brominated comparator enables unambiguous placement of the fragment in electron density maps, accelerating structure determination without requiring separate heavy-atom derivatization experiments [3]. The distinguishable bromine isotopic pattern (⁷⁹Br:⁸¹Br ~1:1) also facilitates mass spectrometric confirmation of covalent protein adduct formation if the sulfonyl chloride reacts with active-site nucleophiles.

Pharmaceutical Process Chemistry: Sulpiride-Analog Route Scouting with Late-Stage Bromine Diversification

Process chemistry teams developing second-generation sulpiride analogs or related orthopramide neuroleptics should evaluate this compound as a key intermediate. The established sulpiride synthesis route uses the non-brominated 5-(chlorosulfonyl)-2-methoxybenzoic acid as intermediate (X), where sequential –SO₂Cl ammonolysis and –CO₂H activation yields the sulfamoylbenzamide core [4]. Substituting the 4-bromo variant into this validated route preserves the reaction sequence while introducing a bromine handle at C-4 for late-stage diversification to explore substituent effects on dopamine D₂/D₃ receptor selectivity—without altering the established amidation and sulfonamidation conditions.

Quote Request

Request a Quote for 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.